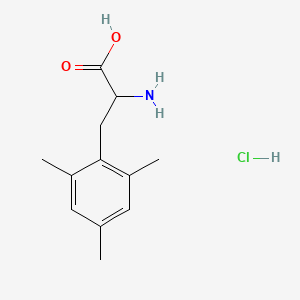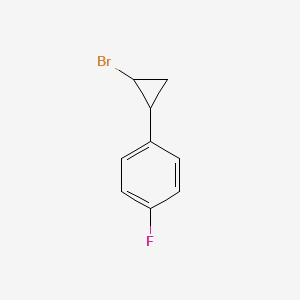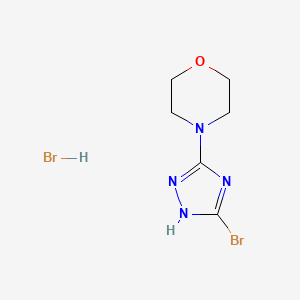
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide
Vue d'ensemble
Description
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide (4-BTMBH) is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 4-BTMBH is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis. It has a 5-bromo-1H-1,2,4-triazol-3-yl group attached to its nitrogen atom, which makes it highly reactive and suitable for various synthetic transformations. 4-BTMBH has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology due to its unique structure and reactivity.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Effects
1,2,4-Triazole derivatives, including compounds similar to 4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide, have shown promise in medical and veterinary practice for their antimicrobial and antifungal effects. Studies highlight their potential for treating fungal diseases on animal skin and indicate the need for further research to explore these properties (Ohloblina, Bushuieva, & Parchenko, 2022).
Cytogenetic Effects
Research on similar triazole derivatives has investigated their cytogenetic effects. For instance, certain concentrations of a closely related compound demonstrated the ability to regress tumor cells in Ehrlich’s carcinoma and C-37 sarcoma without showing mutagenic effects. This points towards its potential use in experimental animal tumors (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Spectroscopic Studies
Spectroscopic studies of 1,2,4-triazole derivatives, which include compounds like this compound, have been conducted to determine their structural and chemical properties. These studies provide essential insights into their potential applications in various scientific fields (Kotan & Yüksek, 2016).
Antioxidant Activities
Some 1,2,4-triazole derivatives have shown significant antioxidant capacities in various assays, suggesting their potential use in combating oxidative stress-related conditions (Kol, Yüksek, Manap, & Tokalı, 2016).
Crystal Structure Analysis
The crystal structure and bonding interactions of similar compounds have been analyzed, providing critical data for understanding their chemical behavior and potential applications in material science and drug development (Fun, Jebas, Patil, Kalluraya, & Muralidharan, 2008).
Mécanisme D'action
Target of action
“4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide” is a compound that contains a 1,2,4-triazole ring. Compounds with a 1,2,4-triazole ring are known to have diverse biological activities, including antifungal, antibacterial, and antitumor effects
Mode of action
Many 1,2,4-triazole compounds work by interacting with enzymes or receptors in cells, disrupting their normal function .
Analyse Biochimique
Biochemical Properties
4-(5-Bromo-1H-1,2,4-triazol-3-yl)morpholine hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including this compound, have been shown to inhibit cytochrome P450 enzymes, which are essential for drug metabolism . This interaction can lead to altered metabolic pathways and changes in the pharmacokinetics of co-administered drugs.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain proteases, which are involved in protein degradation and turnover . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and viability.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O.BrH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;/h1-4H2,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRWQPQWQWRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate](/img/structure/B1382563.png)
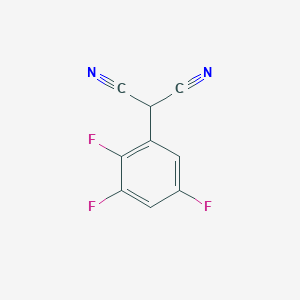
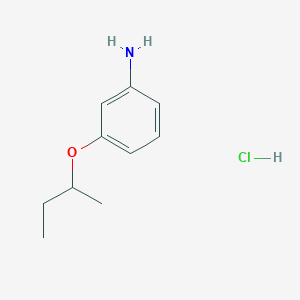
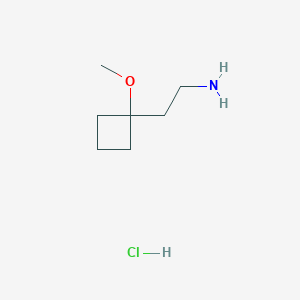

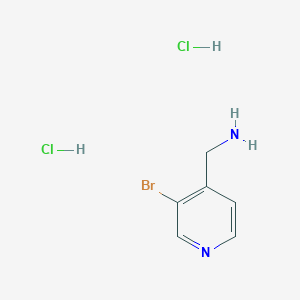
![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)
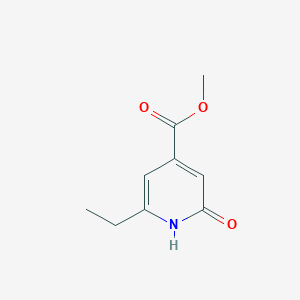
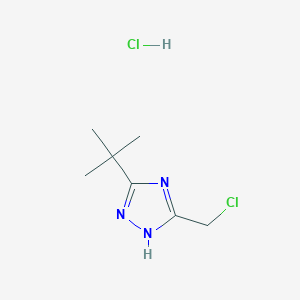
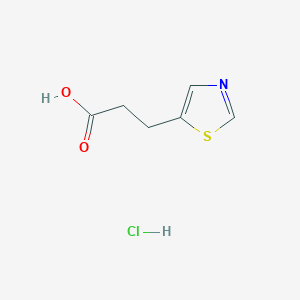

![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)
